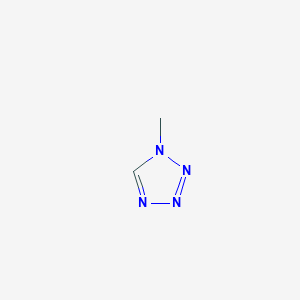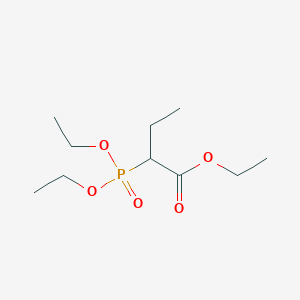
Pyridine 1-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine 1-oxide hydrochloride is a chemical compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound has been extensively studied due to its unique properties and potential applications in different fields of science.
Wirkmechanismus
The mechanism of action of pyridine 1-oxide hydrochloride is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which helps in the activation of different chemical reactions.
Biochemische Und Physiologische Effekte
Pyridine 1-oxide hydrochloride does not have any significant biochemical or physiological effects. However, it is important to handle this compound with care, as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine 1-oxide hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. Additionally, it is readily available and relatively inexpensive. However, it has some limitations, including its low solubility in some solvents and its potential toxicity.
Zukünftige Richtungen
Pyridine 1-oxide hydrochloride has several potential future directions. One of the most promising applications is its use as a catalyst in the synthesis of new pharmaceutical compounds. Additionally, it can be used in the development of new agrochemicals and dyes. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, pyridine 1-oxide hydrochloride is a chemical compound that has been extensively studied due to its unique properties and potential applications in different fields of science. It is commonly used as a catalyst in organic synthesis reactions and has been used in the synthesis of different compounds. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
Pyridine 1-oxide hydrochloride can be synthesized using different methods. One of the most common methods is the oxidation of pyridine using hydrogen peroxide. This reaction produces pyridine 1-oxide, which is then treated with hydrochloric acid to obtain pyridine 1-oxide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Pyridine 1-oxide hydrochloride has been used in various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. Additionally, it has been used in the synthesis of different compounds, including pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
CAS-Nummer |
16527-88-1 |
|---|---|
Produktname |
Pyridine 1-oxide hydrochloride |
Molekularformel |
C5H6ClNO |
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C5H5NO.ClH/c7-6-4-2-1-3-5-6;/h1-5H;1H |
InChI-Schlüssel |
DZJLJUXZISUCGU-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)[O-].Cl |
Kanonische SMILES |
C1=CC=[N+](C=C1)[O-].Cl |
Andere CAS-Nummern |
16527-88-1 |
Synonyme |
pyridine 1-oxide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)










